molecular formula C6H5Cl2NO B1600075 O-(3,5-dichlorophenyl)hydroxylamine CAS No. 99907-90-1

O-(3,5-dichlorophenyl)hydroxylamine

Cat. No.: B1600075
CAS No.: 99907-90-1
M. Wt: 178.01 g/mol
InChI Key: PCSYDOORDVYWPI-UHFFFAOYSA-N
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Description

O-(3,5-dichlorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
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Biological Activity

O-(3,5-dichlorophenyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and research findings.

IUPAC Name : this compound
Molecular Formula : C₆H₄Cl₂N₁O
CAS Number : 755740-10-4

The compound features a hydroxylamine functional group attached to a dichlorophenyl ring, which influences its reactivity and biological properties.

This compound acts primarily as a nucleophile , participating in various chemical reactions such as nucleophilic substitutions. Its ability to form nitrones allows it to engage in cycloaddition reactions, which are significant for synthesizing complex organic molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens:

  • Gram-Positive Bacteria : The compound exhibits activity against strains such as Staphylococcus aureus and Enterococcus faecalis. A study indicated that derivatives with the 3,5-dichloro substitution showed enhanced activity compared to their non-chlorinated counterparts .
  • Fungal Pathogens : It has also demonstrated effectiveness against drug-resistant fungal strains like Candida auris and Aspergillus fumigatus, suggesting its role in addressing increasing antimicrobial resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. One study reported that derivatives featuring this compound exhibited significant cytotoxicity against A549 human lung cancer cells, indicating potential for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Screening : A comprehensive screening of various derivatives showed that compounds with the 3,5-dichloro substitution had improved efficacy against multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .
  • Cytotoxicity Assays : In vitro studies on human cell lines demonstrated that certain derivatives possess cytotoxic properties with favorable selectivity indices, making them promising candidates for drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
O-benzylhydroxylamineModerateLowLacks chlorination; lower reactivity
O-(2,4-dichlorobenzyl)hydroxylamineHighModerateDifferent chlorination pattern; varied reactivity
This compoundHighHighEnhanced activity due to specific chlorine positioning

Properties

IUPAC Name

O-(3,5-dichlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSYDOORDVYWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471352
Record name O-(3,5-dichlorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99907-90-1
Record name O-(3,5-dichlorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (50% in mineral oil), 4.0 grams (0.084 mole), is placed in a reaction vessel and washed with three portions of hexane. The sodium hydride is then stirred with 30 mL of N,N-dimethylformamide, and a solution of 13.7 grams (0.084 mole) of 3,5-dichlorophenol in 45 mL of N,N-dimethylformamide is added dropwise. Upon completion of addition, the reaction mixture is warmed to 70°-90° C. where it is stirred for about 45 minutes. After this time the reaction mixture is cooled to about 2° C., and 13.4 grams (0.068 mole) of O-(2,4-dinitrophenyl)hydroxylamine [prepared by the method of T. Sheradsky et al., Tetrahedron, 28, 3833 (1972)] is added in one portion. Upon completion of addition, the reaction mixture is stirred at about 2° C. for 10 minutes. The cooling medium is then removed, and the reaction mixture is allowed to warm to ambient temperature where it is stirred for about 3.5 hours. After this time the reaction mixture is poured into about 1000 mL of ice-water. The resultant precipitate is collected by filtration and washed with water. The solid is dried and then is dissolved in ethyl acetate. The solution is then washed, in turn, with one 60 mL portion of aqueous 5% sodium hydroxide, one 150 mL portion of water, one 60 mL portion of aqueous 5% sodium hydroxide, two 300 mL portions of water, and one 100 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding O-(3,5-dichlorophenyl)hydroxylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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